molecular formula C₁₃H₁₈O₈S B1147437 6-O-Tosyl-D-mannose CAS No. 105265-64-3

6-O-Tosyl-D-mannose

Cat. No. B1147437
CAS RN: 105265-64-3
M. Wt: 334.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Tosyl-D-mannose is an indispensable compound within the biomedical sector. It strategically tackles a diverse range of maladies, boasting profound potential. This agent effectively combats bacterial and viral afflictions, encompassing tuberculosis and influenza . Its pivotal role in advancing novel antibiotics and antiviral agents stems from its potent antimicrobial attributes .


Synthesis Analysis

A series of compounds associated with naturally occurring and biologically relevant glycans consisting of α-mannosides were prepared and analyzed using collision-induced dissociation (CID), energy-resolved mass spectrometry (ERMS), and 1H nuclear magnetic resonance spectroscopy . The reaction of bulky 6-O-trityl protected dihydroxy donor produced the corresponding 1→6 glycoside in relatively lower yield, as in that case generation of 2→6 glycoside side products increased .


Molecular Structure Analysis

The major diastereomer formed in the Barbier-type metal-mediated allylation of D-mannose has previously been shown to adopt a perfectly linear conformation, both in solid state and in solution, resulting in the formation of hydrogen-bonded networks and subsequent aggregation from aqueous solution upon stirring . The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .


Chemical Reactions Analysis

The 6-O-Tosyl-D-mannose molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 9 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 4 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .

Scientific Research Applications

Biological Production of D-Mannose

D-Mannose is an epimer of glucose at the C-2 position and exists in nature as a component of mannan . It is used widely in food, medicine, cosmetic, and food-additive industries due to its low-calorie and non-toxic features . It is also used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .

Physiological Benefits on Health

D-Mannose exhibits many physiological benefits on health such as immune system enhancement, diabetes mellitus management, intestinal diseases treatment, and urinary tract infections prevention .

Enzymatic Conversion for D-Mannose Production

Different D-mannose-producing enzymes from various sources are discussed in detail with regard to their biochemical characteristics, catalytic efficiency, and reaction kinetics for D-mannose production . Four types of microbial enzymes are reported to have potential applications for the production of D-mannose, including D-lyxose isomerase (LIase, EC 5.3.1.15), D-mannose isomerase (MIase, EC 5.3.1.7), cellobiose 2-epimerase (CEase, EC 5.1.3.11), and D-mannose 2-epimerase (MEase, EC 5.1.3.-) .

Prevention of Urinary Tract Infections

Research suggests that supplemented D-mannose could be a promising alternative or complementary remedy especially as a prophylaxis for recurrent urinary tract infections . When excreted in urine, D-mannose potentially inhibits Escherichia coli, the main causative organism of urinary tract infections, from attaching to urothelium and causing infection .

5. Dietary Supplement for Urinary Tract Health D-Mannose is commonly marketed as a dietary supplement for urinary tract health . Research suggests that free D-mannose in urine has the potential to saturate E. coli FimH structures, and subsequently block E. coli adhesion to urinary tract epithelial cells .

Alternative Treatment Options

With the development of antibiotic resistance being a major concern, D-mannose presents a demand for alternative treatment options . This case example offers low-level evidence for keeping D-mannose on-hand for immediate use upon symptom onset .

Mechanism of Action

Target of Action

The primary target of 6-O-Tosyl-D-mannose is the mannose receptor . The mannose receptor is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors are involved in antigen capture, recognition of mannosylated structures of pathogenic cell walls, and may be overexpressed in certain diseased states .

Mode of Action

It is known that mannose conjugates and mannosylated nanocarriers target these intracellular pathogens by promoting uptake of the drug-loaded mannosylated constructs in the infected cells via the mannose receptor .

Biochemical Pathways

The mammalian O-mannosylation pathway for protein post-translational modification is intricately involved in modulating cell−matrix interactions in the musculature and nervous system . Defects in enzymes of this biosynthetic pathway are causative for multiple forms of congenital muscular dystrophy . Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase .

Pharmacokinetics

It is known that the compound is a mannose-protected d-mannose This suggests that it may be metabolized or modified in the body to release the active mannose moiety

Result of Action

6-O-Tosyl-D-mannose has been reported to have profound potential in combating bacterial and viral afflictions, including tuberculosis and influenza . This suggests that the compound’s action results in the inhibition of these pathogens, likely through its interaction with the mannose receptor and subsequent effects on cellular processes .

Safety and Hazards

The safety data sheet for D(+)-Mannose suggests that if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

Future Directions

6-O-Tosyl-D-mannose has been proposed as an alternative approach for managing UTIs since it can inhibit the bacterial adhesion to the urothelium . It could play a beneficial role in the treatment of a variety of diseases, including cancers and inflammatory diseases, and could be a novel therapeutic strategy that deserves continued evaluation .

properties

IUPAC Name

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJLNPUSKXXYSV-FDYHWXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.